D-Iditol

描述

Structure

3D Structure

属性

IUPAC Name |

(2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPFZTCFMRRESA-ZXXMMSQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@H]([C@@H](CO)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701336594, DTXSID401336595 |

Source

|

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white to cream-colored solid; [Acros Organics MSDS] |

Source

|

| Record name | Iditol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14649 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

25878-23-3, 24557-79-7, 50-70-4, 9001-32-5 |

Source

|

| Record name | D-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25878-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Iditol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24557-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Iditol, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024557797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iditol, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sorbitol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755896 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fibrinogens | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701336594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Iditol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401336595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fibrinogens | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Iditol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.089 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IDITOL, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82FOM4R7CD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IDITOL, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP8KW73WMG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of D-Iditol?

An In-depth Technical Guide to the Chemical Structure and Properties of D-Iditol Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of this compound, a six-carbon sugar alcohol. It details the precise chemical structure, stereochemistry, and key physicochemical properties of the molecule. The guide summarizes its known biological activities, including its role as an inhibitor of glucosidase I and its accumulation in the metabolic disorder galactokinase deficiency. Furthermore, this whitepaper presents detailed experimental protocols for the microbial synthesis of this compound and for conducting an in vitro glucosidase inhibition assay. All quantitative data is presented in tabular format, and key pathways and workflows are visualized using diagrams compliant with specified technical standards.

Chemical Structure and Identification

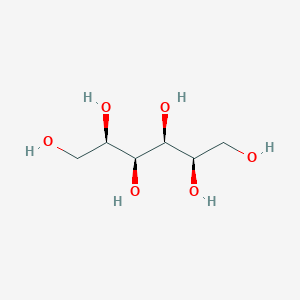

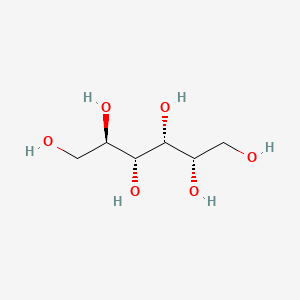

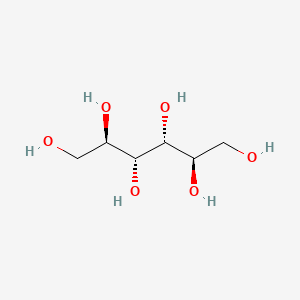

This compound is a polyol and a stereoisomer of sorbitol and mannitol. Its systematic IUPAC name is (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol [1]. The structure is characterized by a six-carbon chain with a hydroxyl group attached to each carbon atom. The specific spatial arrangement of these hydroxyl groups, defined by the R and S configurations at the chiral centers, distinguishes it from other hexitols.

The chemical structure and various identifiers for this compound are provided below.

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| CAS Number | 25878-23-3 | [2][3][4][5] |

| Molecular Formula | C₆H₁₄O₆ | [2][3][5] |

| Canonical SMILES | C(C(C(C(C(CO)O)O)O)O)O | [6][7] |

| Isomeric SMILES | OC--INVALID-LINK----INVALID-LINK----INVALID-LINK----INVALID-LINK--CO | [1][2][5][8] |

| InChI | InChI=1S/C6H14O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3-12H,1-2H2/t3-,4-,5+,6+/m1/s1 | [2][5][7] |

| InChIKey | FBPFZTCFMRRESA-ZXXMMSQZSA-N | [2][5][7] |

| Other Names | NSC 227898 | [1][2][5][7] |

Physicochemical Properties

This compound presents as a white to off-white crystalline powder or a colorless, highly viscous liquid[1][3][9]. Its physical and chemical properties are summarized in Table 2.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| Molecular Weight | 182.17 g/mol | [3][5][8] |

| Melting Point | 74-78 °C | [3] |

| Boiling Point | 494.9 °C at 760 mmHg | [6] |

| Density | 1.596 g/cm³ (Predicted) | [6] |

| Optical Rotation | [α]20/D = +2° to +5° (c=1 in H₂O) | [3] |

| Water Solubility | 5 mg/mL | [1][2][9] |

| Other Solubilities | DMF: 1 mg/mL; DMSO: 2 mg/mL; Ethanol: Insoluble | [2][5] |

| pKa | 13.14 ± 0.20 (Predicted) | [6] |

| LogP | -3.5854 | [6][8] |

| Purity (Typical) | ≥95% to ≥98% (HPLC) | [1][3][8][9] |

Biological Activity and Associated Pathways

Inhibition of Glucosidase I

This compound is a known inhibitor of glucosidase I, an enzyme critical in the N-linked glycoprotein processing pathway within the endoplasmic reticulum.[1][2][5][9] It does not, however, inhibit the subsequent enzyme, glucosidase II, at similar concentrations.[1][2][9] This selective inhibition disrupts the trimming of glucose residues from precursor oligosaccharides, which can affect protein folding and quality control.

References

- 1. adipogen.com [adipogen.com]

- 2. Galactokinase deficiency - Wikipedia [en.wikipedia.org]

- 3. Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Iditol - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. emedicine.medscape.com [emedicine.medscape.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemscene.com [chemscene.com]

- 9. This compound | C6H14O6 | CID 90540 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of D-Iditol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of D-Iditol, a six-carbon sugar alcohol. The information is curated for professionals in research, scientific, and drug development fields, with a focus on data presentation, experimental context, and conceptual visualization of its application.

Core Physical and Chemical Properties of this compound

This compound, a stereoisomer of sorbitol, possesses a unique set of properties that make it a subject of interest in various scientific and industrial applications, including as a potential excipient in pharmaceutical formulations and a substrate in biochemical assays.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound, compiled from various sources.

| Property | Value | Citations |

| IUPAC Name | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol | [1][2] |

| CAS Number | 25878-23-3 | [1][3][4][5] |

| Molecular Formula | C₆H₁₄O₆ | [3][4][6] |

| Molecular Weight | 182.17 g/mol | [1][3][6] |

| Appearance | White to off-white crystalline powder or colorless high viscous liquid | [3] |

| Melting Point | 74-78 °C | [3][7] |

| Boiling Point | 230 °C | [3][8][9] |

| Density (Predicted) | 1.596 g/cm³ | [5][8] |

| Water Solubility | Soluble | [5] |

| Solubility in other solvents | DMF: 1 mg/mL, DMSO: 2 mg/mL, Ethanol: insoluble, PBS (pH 7.2): 5 mg/mL | [4][9] |

| Optical Rotation [α]20/D | +2° to +5° (c=1 in H₂O) | [3][7] |

| Stability | Stable for at least 2 years when stored at -20°C. Protect from light and moisture. | |

| Purity (Typical) | ≥95% (HPLC) | [4] |

Key Chemical and Biological Characteristics

This compound is a polyol that exhibits specific interactions with enzymes. Notably, it has been shown to inhibit glucosidase I at a concentration of approximately 1 mM, while not affecting glucosidase II.[4] This selective inhibition makes it a useful tool in glycobiology research. Furthermore, this compound serves as a substrate for enzymes such as this compound 2-dehydrogenase, which catalyzes its oxidation to D-sorbose in the presence of NAD⁺. This enzymatic reaction is a key step in certain metabolic pathways.[3]

Due to its structure and the presence of multiple hydroxyl groups, this compound can participate in various chemical reactions typical of polyols, such as esterification and etherification. Its chirality also makes it a valuable building block in asymmetric synthesis.

Experimental Protocols: Representative Methodologies

While specific experimental protocols for the determination of this compound's properties are not extensively detailed in the public domain, the following sections describe generalized, standard methodologies for characterizing sugar alcohols.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid like this compound can be determined using the capillary method with a melting point apparatus.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transformed into a liquid (completion of melting) are recorded. This range represents the melting point. For pure substances, this range is typically narrow.

Solubility Determination (Visual Method)

The solubility of this compound in various solvents can be qualitatively and quantitatively assessed.

Methodology:

-

Solvent Preparation: A known volume of the desired solvent (e.g., water, ethanol) is placed in a thermostatically controlled vessel at a specific temperature.

-

Solute Addition: A pre-weighed amount of this compound is added to the solvent in small increments.

-

Dissolution: After each addition, the mixture is stirred vigorously to facilitate dissolution.

-

Saturation Point: The addition of this compound is stopped when a small amount of solid remains undissolved for an extended period, indicating that the solution is saturated.

-

Quantification: The total mass of dissolved this compound is determined to calculate the solubility at that specific temperature, often expressed in g/100 mL or mg/mL.

Optical Rotation Measurement (Polarimetry)

The optical rotation, a characteristic property of chiral molecules like this compound, is measured using a polarimeter.

Methodology:

-

Solution Preparation: A solution of this compound of a known concentration (c, in g/mL) is prepared in a suitable solvent, typically water.

-

Polarimeter Setup: The polarimeter is calibrated using the pure solvent (blank reading).

-

Measurement: The prepared this compound solution is placed in a polarimeter cell of a known path length (l, in decimeters). Plane-polarized light is passed through the solution, and the observed angle of rotation (α) is measured.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) The temperature and the wavelength of the light source (commonly the sodium D-line, 589 nm) are also recorded.

Visualizations

The following diagrams illustrate conceptual workflows and relationships relevant to the study and application of this compound.

Caption: Workflow for a this compound Dehydrogenase enzymatic assay.

References

- 1. westfield.ma.edu [westfield.ma.edu]

- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 3. Enzyme Activity Measurement for this compound 2-dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. prod-docs.megazyme.com [prod-docs.megazyme.com]

- 8. web.pa.msu.edu [web.pa.msu.edu]

- 9. youtube.com [youtube.com]

D-Iditol: A Comprehensive Technical Guide to its Natural Occurrence, Biosynthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, is a naturally occurring polyol with known roles as a fungal metabolite and significance in certain metabolic disorders. This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its natural sources, biosynthetic pathways, and detailed methodologies for its analysis. Quantitative data from key studies are presented for comparative analysis. Furthermore, this guide illustrates the primary biosynthetic pathway and experimental workflows using standardized diagrams to facilitate comprehension and further research in the fields of microbiology, metabolic engineering, and drug development.

Natural Occurrence and Sources

This compound is found in the microbial kingdom and has been identified as a metabolite in certain human metabolic conditions. While its widespread natural distribution is not as extensively documented as other common sugar alcohols, specific sources have been identified.

Fungal Kingdom

The most well-documented source of this compound is the yeast Rhodotorula rubra. Specifically, the strain RY10, isolated from miso paste, has demonstrated the ability to produce this compound from D-sorbose[1]. This bioconversion is a key method for the microbial production of this compound. This compound is generally considered a fungal metabolite[2].

Human Metabolism

This compound accumulates in individuals with galactokinase deficiency, an inborn error of galactose metabolism[2][3]. In this condition, the inability to phosphorylate galactose leads to its alternative reduction to galactitol and potentially other polyols like this compound, although quantitative data on this compound levels in patients is scarce. It is important to note that the primary accumulating polyol in this condition is galactitol[4][5][6].

Biosynthesis of this compound

The primary known biosynthetic pathway for this compound in microorganisms involves the reduction of a ketose precursor.

Microbial Conversion of D-Sorbose

In Rhodotorula rubra RY10, this compound is synthesized through the reduction of D-sorbose. This reaction is catalyzed by an NAD(P)H-dependent reductase, likely a this compound 2-dehydrogenase (EC 1.1.1.15) acting in reverse. This enzyme facilitates the transfer of a hydride ion from a reduced nicotinamide adenine dinucleotide cofactor to the keto group of D-sorbose, yielding this compound.

The following diagram illustrates the bioconversion of D-Sorbose to this compound.

Quantitative Data

The production of this compound by Rhodotorula rubra RY10 has been quantified under specific experimental conditions. The following table summarizes the conversion ratios of D-sorbose to this compound as reported by Sasahara et al. (1999)[1].

| Initial D-Sorbose Concentration (%) | Conversion Ratio to this compound (%) |

| 1.0 | 82.7 |

| 2.0 | 95.0 |

| 3.0 | 93.7 |

| 5.0 | 78.0 |

Table 1: Conversion of D-Sorbose to this compound by washed cells of Rhodotorula rubra RY10 with the addition of 1.0% ethanol at 48-hour intervals. Data from Sasahara et al. (1999)[1].

Experimental Protocols

This section provides detailed methodologies for the production, extraction, and analysis of this compound based on published literature.

Production of this compound using Rhodotorula rubra**

This protocol is adapted from Sasahara et al. (1999)[1].

4.1.1. Microorganism and Culture Conditions

-

Strain: Rhodotorula rubra RY10.

-

Growth Medium: A suitable medium for yeast growth containing a carbon source such as D-fructose, which has been shown to yield cells with high conversion potential[1]. A standard yeast medium like YM broth can be used.

-

Cultivation: Inoculate the medium with R. rubra and incubate at an appropriate temperature (e.g., 30°C) with shaking for 48-72 hours to obtain a sufficient cell mass.

4.1.2. Bioconversion Reaction

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a sterile buffer (e.g., phosphate buffer, pH 7.0).

-

Resuspend the washed cells in a reaction buffer containing the desired concentration of D-sorbose (e.g., 1-5% w/v).

-

To enhance the conversion rate, add ethanol to the reaction mixture to a final concentration of 1.0% (v/v)[1].

-

Incubate the reaction mixture with shaking. Maintain the ethanol concentration by adding it at 48-hour intervals[1].

-

Monitor the reaction progress by taking samples periodically for analysis.

The following diagram outlines the experimental workflow for this compound production.

Extraction and Purification of this compound from Fermentation Broth

A general procedure for extracting sugar alcohols from a fermentation broth is as follows:

-

Cell Removal: Centrifuge the fermentation broth to pellet the yeast cells.

-

Supernatant Collection: Carefully collect the supernatant which contains the extracellular this compound.

-

Protein Precipitation (Optional): To remove proteins that may interfere with analysis, add a cold solvent like ethanol or acetone to the supernatant and centrifuge to precipitate the proteins.

-

Solvent Evaporation: Evaporate the solvent from the supernatant under reduced pressure.

-

Chromatographic Purification: The resulting crude extract can be further purified using column chromatography with a suitable resin (e.g., an anion-exchange resin) to separate this compound from other sugars and byproducts.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline for the analysis of sugar alcohols in fermentation broths.

-

Instrumentation: An HPLC system equipped with a refractive index (RI) detector is suitable for the analysis of sugar alcohols as they lack a UV chromophore.

-

Column: A column designed for sugar and sugar alcohol separation, such as an Aminex HPX-87 series column.

-

Mobile Phase: HPLC-grade water or a dilute acid solution (e.g., dilute sulfuric acid), depending on the column.

-

Sample Preparation:

-

Filter the fermentation broth supernatant through a 0.22 µm syringe filter to remove any particulate matter.

-

If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the detector.

-

-

Analysis:

-

Inject the prepared sample into the HPLC system.

-

Identify the this compound peak by comparing its retention time with that of a pure this compound standard.

-

Quantify the concentration of this compound by using a calibration curve prepared with known concentrations of the this compound standard.

-

Identification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification of volatile compounds. For non-volatile sugar alcohols like this compound, derivatization is required. A common method is the preparation of alditol acetates.

-

Reduction: Reduce the sugar sample with a reducing agent like sodium borohydride.

-

Acetylation: Acetylate the resulting alditol with acetic anhydride.

-

Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).

-

GC-MS Analysis:

-

Column: A capillary column suitable for the separation of alditol acetates.

-

Carrier Gas: Helium.

-

Injection: Inject the extracted sample into the GC-MS system.

-

Identification: Identify this compound acetate by comparing its retention time and mass spectrum with that of a derivatized this compound standard.

-

Signaling Pathways

Currently, there is no direct evidence for a specific signaling pathway in which this compound acts as a primary signaling molecule. However, sugar alcohols, in general, are known to be part of broader sugar sensing and signaling networks in various organisms. These pathways often involve sensor proteins that detect the presence of sugars and initiate downstream signaling cascades that regulate gene expression and metabolic processes.

The following diagram provides a generalized overview of a sugar signaling pathway, which could serve as a conceptual framework for investigating the potential signaling roles of this compound.

References

- 1. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [restek.com]

- 2. Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Galactokinase deficiency: lessons from the GalNet registry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. HPLC methods for determination of dihydroxyacetone and glycerol in fermentation broth and comparison with a visible spectrophotometric method to determine dihydroxyacetone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [13C]‐galactose breath test in a patient with galactokinase deficiency and spastic diparesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of D-Iditol

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Iditol, a six-carbon sugar alcohol (polyol), is a stereoisomer of the more commonly known sorbitol. While not as prevalent in nature as sorbitol, this compound and its metabolic pathways are of significant interest to researchers in various fields, including biochemistry, microbiology, and pharmaceutical development. This technical guide provides a comprehensive overview of the biosynthesis and metabolic routes of this compound, with a focus on the enzymatic reactions, quantitative data, and experimental methodologies relevant to professionals in the life sciences. This compound serves as a substrate in various enzymatic reactions, making it a valuable tool for studying metabolic pathways and enzyme kinetics.[1] In the pharmaceutical industry, it can be used as an excipient, sweetener, or stabilizer in drug formulations.[1]

The core of this compound metabolism revolves around the activity of specific oxidoreductases, primarily L-iditol 2-dehydrogenase (also known as sorbitol dehydrogenase) and this compound 2-dehydrogenase. These enzymes catalyze the interconversion of this compound and its corresponding ketose, D-sorbose, as well as related polyols. Understanding these pathways is crucial for applications ranging from the biotechnological production of rare sugars to the elucidation of metabolic dysregulation in diseases such as diabetes.

Biosynthesis of this compound

The primary route for the biosynthesis of this compound involves the reduction of D-sorbose. This reaction is catalyzed by this compound 2-dehydrogenase, an enzyme that utilizes the cofactor NADH.

D-Sorbose + NADH + H⁺ ⇌ this compound + NAD⁺ [2]

This conversion can be achieved through various biological systems, including certain yeast and bacteria. For instance, the yeast strain Rhodotorula rubra RY10 has been shown to effectively convert D-sorbose into this compound.[3]

Another significant pathway, particularly in the context of broader polyol metabolism, is the polyol pathway (or sorbitol pathway). While the main flow of this pathway converts glucose to fructose via sorbitol, the enzymes involved, particularly sorbitol dehydrogenase, exhibit broad substrate specificity and can act on other polyols, including iditol.[4][5]

Metabolic Pathways of this compound

This compound is primarily metabolized through oxidation to D-sorbose, a reaction catalyzed by This compound 2-dehydrogenase (EC 1.1.1.15). This enzyme belongs to the family of oxidoreductases and uses NAD⁺ as a cofactor.[2] The systematic name for this enzyme class is this compound:NAD+ 2-oxidoreductase.[2]

This compound + NAD⁺ ⇌ D-Sorbose + NADH + H⁺ [2]

A closely related and extensively studied enzyme is L-iditol 2-dehydrogenase (EC 1.1.1.14), more commonly known as sorbitol dehydrogenase (SDH) . This enzyme catalyzes the reversible oxidation of L-iditol to L-sorbose.[3][6][7]

L-Iditol + NAD⁺ ⇌ L-Sorbose + NADH + H⁺ [3][6][7]

Sorbitol dehydrogenase is a key enzyme in the polyol pathway and is widely distributed in nature, from bacteria to humans.[7] It exhibits broad substrate specificity and can act on a variety of sugar alcohols, including D-sorbitol (D-glucitol), D-xylitol, and D-galactitol, in addition to L-iditol.[7] This promiscuity is a critical aspect of its function and its relevance in various metabolic contexts.

The polyol pathway, which involves the conversion of glucose to sorbitol by aldose reductase and the subsequent oxidation of sorbitol to fructose by sorbitol dehydrogenase, is a minor route for glucose metabolism under normal physiological conditions. However, in hyperglycemic states, the flux through this pathway can be significantly elevated.[8]

Signaling Pathways and Logical Relationships

The metabolic pathways of this compound are interconnected with central carbohydrate metabolism. The following diagrams, generated using the DOT language, illustrate these relationships.

Quantitative Data

The following tables summarize key quantitative data for the enzymes involved in this compound metabolism.

Table 1: Kinetic Parameters of Sorbitol Dehydrogenase (L-Iditol 2-dehydrogenase) from Various Sources

| Source Organism | Substrate | Km (mM) | Optimal pH | Optimal Temperature (°C) |

| Fungal | D-Sorbitol | 3.4 | 11.0 | 40 |

| L-Iditol | - | - | - | |

| Galactitol | - | - | - | |

| Xylitol | - | - | - | |

| Peach (Prunus persica) | Sorbitol | 37.7 | 9.0 (oxidation) | 25 |

| Chicken Liver | Sorbitol | 3.2 | 8.0 | 25 |

| Fructose | 1000 | - | - | |

| Human Plasma | D-Fructose | 920 | 7.0 | 40 |

| Bacillus subtilis | Sorbitol | - | 9.0 | - |

| Xylitol | - | - | - | |

| L-Iditol | - | - | - | |

| Faunimonas pinastri A52C2 | D-Sorbitol | 7.51 | 8.0 | 37 |

Data compiled from multiple sources.[1][5][9][10][11][12][13]

Table 2: Substrate Specificity of a Fungal Sorbitol Dehydrogenase

| Substrate | Relative Activity (%) |

| D-Sorbitol | 100 |

| L-Iditol | 42 |

| Galactitol | 27 |

| Xylitol | 1 |

| D-Arabitol | 0 |

| D-Mannitol | 0 |

| D-Glucose | 0 |

| D-Galactose | 0 |

| Maltose | 0 |

Data from a commercial enzyme preparation.[1]

Experimental Protocols

Protocol 1: Spectrophotometric Assay for Sorbitol Dehydrogenase (L-Iditol 2-dehydrogenase) Activity

This protocol is based on the principle that the enzymatic oxidation of a polyol substrate is coupled to the reduction of NAD⁺ to NADH, which can be monitored by the increase in absorbance at 340 nm.[4][8]

Materials:

-

Enzyme sample (e.g., purified sorbitol dehydrogenase, cell lysate, or tissue homogenate)

-

Assay Buffer: 100 mM Tris-HCl, pH 9.0

-

Substrate solution: 500 mM D-sorbitol (or other polyol) in Assay Buffer

-

Cofactor solution: 20 mM NAD⁺ in distilled water

-

Spectrophotometer capable of reading absorbance at 340 nm

-

Cuvettes

Procedure:

-

Prepare a reaction mixture by combining the Assay Buffer, Substrate solution, and NAD⁺ solution in a cuvette. A typical reaction mixture (1 mL) may contain:

-

800 µL Assay Buffer

-

100 µL Substrate solution (final concentration 50 mM)

-

50 µL NAD⁺ solution (final concentration 1 mM)

-

-

Incubate the reaction mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme sample (e.g., 50 µL) to the cuvette and mix gently.

-

Immediately place the cuvette in the spectrophotometer and start recording the absorbance at 340 nm over a period of 3-5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Enzyme activity (in U/mL) can be calculated using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total reaction volume (mL)) / (ε * Light path (cm) * Enzyme volume (mL)) Where ε (the molar extinction coefficient for NADH at 340 nm) is 6.22 mM⁻¹cm⁻¹. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Experimental Workflow for Enzyme Activity Assay

Protocol 2: Purification of Recombinant Sorbitol Dehydrogenase

This protocol describes a general method for the purification of a His-tagged recombinant sorbitol dehydrogenase expressed in E. coli.

Materials:

-

E. coli cell pellet expressing the recombinant His-tagged sorbitol dehydrogenase

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole

-

Ni-NTA affinity chromatography column

-

Dialysis tubing (10 kDa MWCO)

-

Storage Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol

Procedure:

-

Cell Lysis: Resuspend the E. coli cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

-

Washing: Wash the column extensively with Wash Buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged sorbitol dehydrogenase from the column using Elution Buffer. Collect fractions and analyze them by SDS-PAGE to identify those containing the purified protein.

-

Dialysis: Pool the fractions containing the purified enzyme and dialyze against Storage Buffer overnight at 4°C to remove imidazole and for buffer exchange.

-

Concentration and Storage: Concentrate the purified enzyme using a centrifugal filter device if necessary. Determine the protein concentration (e.g., by Bradford assay) and store the purified enzyme at -80°C.

Protocol 3: Quantification of this compound in Biological Samples by HPLC

This protocol outlines a method for the quantification of this compound and other polyols in biological samples using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Biological sample (e.g., cell extract, fermentation broth)

-

Perchloric acid (for deproteinization)

-

Potassium hydroxide (for neutralization)

-

HPLC system with a suitable column for sugar alcohol separation (e.g., an amino-based column)

-

Refractive Index (RI) detector

-

Mobile phase (e.g., acetonitrile/water mixture)

-

This compound standard solutions of known concentrations

Procedure:

-

Sample Preparation:

-

Deproteinize the sample by adding perchloric acid to a final concentration of 5% (v/v).

-

Incubate on ice for 10 minutes and then centrifuge to pellet the precipitated proteins.

-

Neutralize the supernatant by adding potassium hydroxide. The potassium perchlorate precipitate can be removed by centrifugation.

-

Filter the supernatant through a 0.22 µm filter before HPLC analysis.

-

-

HPLC Analysis:

-

Equilibrate the HPLC column with the mobile phase at a constant flow rate.

-

Inject a known volume of the prepared sample onto the column.

-

Elute the polyols isocratically.

-

Detect the separated polyols using a refractive index detector.

-

-

Quantification:

-

Prepare a standard curve by injecting known concentrations of this compound standard.

-

Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area with the standard curve.

-

Conclusion

The study of this compound's biosynthesis and metabolic pathways offers valuable insights into cellular metabolism and presents opportunities for biotechnological and pharmaceutical advancements. The key enzymes, this compound 2-dehydrogenase and L-iditol 2-dehydrogenase (sorbitol dehydrogenase), play central roles in the interconversion of this compound and related polyols. This technical guide has provided a detailed overview of these pathways, supported by quantitative data and comprehensive experimental protocols, to serve as a valuable resource for researchers and professionals in the field. Further research into the regulation of these pathways and the engineering of the involved enzymes will likely lead to novel applications in areas such as the production of valuable chemicals and the development of new therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 3. L-iditol 2-dehydrogenase - Wikipedia [en.wikipedia.org]

- 4. Spectrophotometric assay for measuring polyol dehydrogenase activity [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. [Kidney sorbitol dehydrogenase: kinetic mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. EC 1.1.1.14 [iubmb.qmul.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Steady-state kinetic properties of sorbitol dehydrogenase from chicken liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of a novel D-sorbitol dehydrogenase from Faunimonas pinastri A52C2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. radab.uomosul.edu.iq [radab.uomosul.edu.iq]

Enzymatic Synthesis of D-Iditol from D-Sorbose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a rare sugar alcohol, holds significant potential in various pharmaceutical and chemical applications. Its enzymatic synthesis from the more readily available D-sorbose presents a promising and environmentally benign alternative to traditional chemical methods. This technical guide provides an in-depth overview of the enzymatic conversion of D-sorbose to this compound, with a focus on the use of the yeast Rhodotorula rubra. The document outlines detailed experimental protocols, presents quantitative data from key studies, and includes visualizations of the enzymatic reaction and experimental workflow to support research and development efforts in this area.

Introduction

The enzymatic production of rare sugars is a rapidly advancing field, offering high specificity and milder reaction conditions compared to conventional chemical synthesis. This compound, a hexitol, is of particular interest due to its potential as a chiral building block and its biological activities. The conversion of D-sorbose to this compound is achieved through the action of a dehydrogenase enzyme, which catalyzes the reduction of the keto group of D-sorbose. Several microorganisms, particularly yeasts, have been identified as potent biocatalysts for this transformation. This guide focuses on the practical aspects of utilizing Rhodotorula rubra for the efficient synthesis of this compound.

The Core Enzymatic Reaction

The fundamental principle of this synthesis is the enzymatic reduction of D-sorbose to this compound. This reaction is catalyzed by a dehydrogenase, likely a D-sorbitol dehydrogenase (which can exhibit broad substrate specificity) or a specific this compound dehydrogenase. The reaction requires a reducing cofactor, typically NADH or NADPH, which is regenerated by the microorganism's metabolic processes.

Reaction Pathway:

Caption: Enzymatic reduction of D-Sorbose to this compound.

Quantitative Data Summary

The following table summarizes the conversion of D-sorbose to this compound by washed cells of Rhodotorula rubra RY10. The addition of ethanol to the reaction mixture has been shown to significantly accelerate the conversion rate.[1]

| D-Sorbose Concentration (%) | Conversion Ratio (%) |

| 1.0 | 82.7 |

| 2.0 | 95.0 |

| 3.0 | 93.7 |

| 5.0 | 78.0 |

| Table 1: Conversion of D-Sorbose to this compound by Rhodotorula rubra RY10 with intermittent ethanol addition to maintain 1.0% concentration.[1] |

Experimental Protocols

This section provides a detailed methodology for the production of this compound from D-sorbose using Rhodotorula rubra.

Cultivation of Rhodotorula rubra

Objective: To produce a sufficient quantity of yeast biomass with high enzymatic activity for the conversion reaction.

Materials:

-

Rhodotorula rubra strain (e.g., RY10)

-

Yeast extract

-

Peptone

-

D-Fructose (as a carbon source to enhance conversion potential)[1]

-

Agar (for solid medium)

-

Sterile distilled water

-

Erlenmeyer flasks

-

Shaking incubator

Medium Preparation (Yeast Extract-Peptone-Fructose Medium):

-

1% (w/v) Yeast extract

-

2% (w/v) Peptone

-

2% (w/v) D-Fructose

-

(For solid medium, add 2% (w/v) agar)

-

Dissolve all components in distilled water and sterilize by autoclaving at 121°C for 15 minutes.

Protocol:

-

Prepare a solid YPF agar plate and streak the Rhodotorula rubra culture for isolation of single colonies. Incubate at 25-30°C for 48-72 hours.

-

Inoculate a single colony into a 100 mL Erlenmeyer flask containing 25 mL of liquid YPF medium.

-

Incubate the culture at 25-30°C in a shaking incubator at 150-200 rpm for 48 hours.

-

For large-scale biomass production, use this pre-culture to inoculate a larger volume of YPF medium (e.g., 1 L in a 2.8 L flask) and incubate under the same conditions for 48-72 hours, or until the desired cell density is reached.

-

Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

-

Wash the cell pellet twice with sterile distilled water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.0) to remove residual medium components. The resulting washed cells are now ready for the conversion reaction.

Enzymatic Conversion of D-Sorbose to this compound

Objective: To convert D-sorbose to this compound using the harvested Rhodotorula rubra cells.

Materials:

-

Washed Rhodotorula rubra cells

-

D-Sorbose

-

Ethanol

-

Reaction buffer (e.g., 0.1 M Phosphate buffer, pH 7.0)

-

Reaction vessel (e.g., Erlenmeyer flask)

-

Shaking incubator or magnetic stirrer with temperature control

Protocol:

-

Prepare a reaction mixture containing the desired concentration of D-sorbose (e.g., 1-5% w/v) in the reaction buffer.

-

Add the washed Rhodotorula rubra cells to the reaction mixture. A typical cell concentration would be in the range of 10-50 g (wet weight) per liter of reaction volume.

-

Add ethanol to the reaction mixture to a final concentration of 1.0% (v/v).[1]

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle agitation (e.g., 100-150 rpm) to keep the cells in suspension.

-

Monitor the concentration of ethanol and add more as needed at regular intervals (e.g., every 48 hours) to maintain a concentration of approximately 1.0%.[1]

-

The reaction progress can be monitored by taking samples periodically and analyzing the concentration of D-sorbose and this compound using High-Performance Liquid Chromatography (HPLC).

-

Continue the reaction until the maximum conversion of D-sorbose is achieved (typically 72-120 hours).

Purification of this compound

Objective: To isolate and purify this compound from the reaction mixture.

Materials:

-

Reaction mixture containing this compound

-

Centrifuge

-

Activated charcoal

-

Ion-exchange resins (cationic and anionic)

-

Filtration apparatus

-

Rotary evaporator

-

Crystallization solvent (e.g., ethanol, methanol)

Protocol:

-

Cell Removal: Centrifuge the reaction mixture at 10,000 x g for 15 minutes to pellet the yeast cells. Collect the supernatant.

-

Decolorization: Add activated charcoal to the supernatant (e.g., 1-2% w/v) and stir for 1-2 hours at room temperature to remove pigments and other colored impurities. Filter to remove the charcoal.

-

Deionization: Pass the decolorized solution through a column containing a strong acid cation-exchange resin followed by a column with a weak base anion-exchange resin to remove salts and charged impurities.

-

Concentration: Concentrate the deionized solution under reduced pressure using a rotary evaporator at a temperature below 60°C to obtain a viscous syrup.

-

Crystallization: Dissolve the syrup in a minimal amount of hot ethanol or methanol. Allow the solution to cool slowly to induce crystallization of this compound. The crystals can be collected by filtration, washed with cold solvent, and dried under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the enzymatic synthesis of this compound.

Caption: Workflow for this compound synthesis.

Conclusion

The enzymatic synthesis of this compound from D-sorbose using Rhodotorula rubra offers a highly efficient and selective production method. The provided protocols and data serve as a comprehensive guide for researchers to replicate and optimize this bioconversion process. Further studies could focus on the isolation, characterization, and immobilization of the specific enzyme responsible for this conversion to develop a cell-free catalytic system, potentially leading to even higher yields and simplified purification processes. This biocatalytic approach is a significant step towards the sustainable production of valuable rare sugars for the pharmaceutical and chemical industries.

References

A Technical Guide to D-Iditol: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Iditol, a six-carbon sugar alcohol, covering its chemical identity, physicochemical properties, synthesis methodologies, and significant biological roles. This document is intended to serve as a comprehensive resource for professionals in research and drug development.

Core Chemical and Physical Data

This compound, a polyol, is the D-enantiomer of iditol. It is a sugar alcohol that plays a role as a fungal metabolite and is relevant in certain metabolic disorders.

Table 1: IUPAC Nomenclature and CAS Number for this compound

| Parameter | Value |

| IUPAC Name | (2R,3S,4S,5R)-Hexane-1,2,3,4,5,6-hexol[1] |

| CAS Number | 25878-23-3[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O₆ | [2] |

| Molecular Weight | 182.17 g/mol | [2] |

| Appearance | White to off-white crystalline powder | Chem-Impex |

| Melting Point | 74-78 °C | Chem-Impex |

| Boiling Point | 494.9 °C at 760 mmHg | LookChem |

| Solubility | Soluble in water | Adipogen |

| Optical Rotation | [α]20/D = +2 to +5° (c=1 in H₂O) | Chem-Impex |

Biological Significance and Applications

This compound is of interest to the scientific community for its involvement in metabolic pathways and its potential as a modulator of enzyme activity.

Role in Galactokinase Deficiency

Iditol is a sugar alcohol that accumulates in individuals with galactokinase deficiency.[1] This metabolic disorder prevents the efficient conversion of galactose to glucose. In this condition, excess galactose is alternatively reduced to galactitol by aldose reductase. Due to stereochemical similarities, this compound accumulation is also associated with this pathway.

Enzyme Inhibition: Glucosidase I

This compound has been identified as an inhibitor of glucosidase I.[2] It demonstrates this inhibitory activity at a concentration of approximately 1 mM, while not affecting glucosidase II at similar concentrations.[2] This specificity makes it a useful tool for studying glycoprotein processing and a potential lead for therapeutic development.

Applications in Research and Development

Due to its properties, this compound is utilized in various research and development contexts:

-

Biochemical Research: It serves as a substrate in enzymatic reactions to study metabolic pathways and enzyme kinetics.

-

Pharmaceutical Development: As a sugar alcohol, it can be used as a stabilizer or sweetener in drug formulations.

-

Food Industry: It is employed as a low-calorie sweetener.

Experimental Protocols

This section details methodologies for the production, purification, and analysis of this compound.

Microbial Production of this compound from D-Sorbose

This protocol is based on the methodology described for the conversion of D-sorbose to this compound by the yeast Rhodotorula rubra.[3]

1. Strain and Culture Preparation:

- Isolate and identify a suitable strain, such as Rhodotorula rubra RY10 from a natural source like miso paste.[3]

- Cultivate the yeast cells in a medium containing D-fructose to enhance their conversion potential.[3]

2. Bioconversion Reaction:

- Prepare a reaction mixture with washed R. rubra cells and D-sorbose at a concentration of 1.0% to 5.0%.[3]

- To accelerate the conversion, add ethanol to the reaction mixture, maintaining a concentration of 1.0% by adding it at 48-hour intervals.[3]

3. Monitoring and Analysis:

- Monitor the progress of the reaction by taking periodic samples.

- Analyze the concentration of this compound and remaining D-sorbose using High-Performance Liquid Chromatography (HPLC).

4. Product Identification:

- Confirm the identity of the produced this compound through HPLC analysis, infrared spectroscopy, optical rotation, and melting point measurements.[3]

Table 3: Conversion Ratios of D-Sorbose to this compound by Rhodotorula rubra [3]

| Initial D-Sorbose Concentration | Final Conversion Ratio |

| 1.0% | 82.7% |

| 2.0% | 95.0% |

| 3.0% | 93.7% |

| 5.0% | 78.0% |

General Protocol for Purification by Chromatography

This protocol is a general guideline for the purification of iditol isomers based on methods used for L-iditol and can be adapted for this compound.[4][5]

1. Adsorbent and Column Preparation:

- Use a strongly acidic cationic resin, such as sulfonated polystyrene cross-linked with divinylbenzene, as the adsorbent. The resin should preferably be in its calcium ion form.[5]

- Pack the resin into a suitable chromatography column.

2. Chromatographic Separation:

- Load the crude this compound solution onto the column.

- Elute the column with deionized water.

- Collect fractions and analyze them for this compound content using HPLC with a refractive index detector.

3. Post-Chromatography Processing:

- Pool the fractions highly enriched in this compound.

- Concentrate the pooled fractions under reduced pressure.

- If necessary, perform a crystallization step to obtain high-purity this compound.

In Vitro α-Glucosidase Inhibition Assay

This is a generalized protocol to determine the inhibitory activity of this compound against α-glucosidase.

1. Reagent Preparation:

- Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.8).

- Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (p-NPG), in the same buffer.

- Prepare various concentrations of this compound to be tested.

2. Assay Procedure:

- In a 96-well plate, add the α-glucosidase solution to wells containing different concentrations of this compound or a control solution.

- Incubate the plate for a short period (e.g., 5-10 minutes) at 37 °C.

- Initiate the reaction by adding the p-NPG substrate to all wells.

- Monitor the absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

3. Data Analysis:

- Calculate the percentage of enzyme inhibition for each concentration of this compound.

- Determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the α-glucosidase activity, by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualized Pathways and Workflows

Galactose Metabolism and this compound Formation

The following diagram illustrates the primary Leloir pathway for galactose metabolism and the alternative pathway that becomes significant in galactokinase deficiency, leading to the formation of galactitol, an isomer of iditol.

References

- 1. Iditol - Wikipedia [en.wikipedia.org]

- 2. caymanchem.com [caymanchem.com]

- 3. Production of this compound from D-sorbose by Rhodotolura rubra RY10 isolated from miso paste - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US7674381B2 - Method for preparing L-iditol - Google Patents [patents.google.com]

- 5. EP1647540B1 - Process for the preparation of L-iditol - Google Patents [patents.google.com]

The Historical Odyssey and Biological Significance of D-Iditol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Iditol, a six-carbon sugar alcohol, holds a unique position in the landscape of carbohydrate biochemistry. Historically intertwined with the pioneering work on sugar stereochemistry, its biological relevance is primarily centered on the polyol pathway and its implications in metabolic disorders. This in-depth technical guide provides a comprehensive overview of the historical discovery, physicochemical properties, and biological significance of this compound. It details its metabolic pathways, summarizes key quantitative data, and provides explicit experimental protocols for its study, catering to the needs of researchers and professionals in the field of drug development.

Historical Discovery and Context

The direct discovery of this compound is not attributed to a single scientist but rather emerged from the foundational work on sugar chemistry in the late 19th and early 20th centuries. The intellectual giant in this field, Emil Fischer , was instrumental in elucidating the stereochemical relationships of monosaccharides. His work, which earned him the Nobel Prize in 1902, laid the groundwork for understanding isomers like iditol.[1]

The Kiliani-Fischer synthesis, a method for elongating the carbon chain of aldoses, was a pivotal technique of this era.[2][3] While not directly focused on this compound, this and other methods of sugar synthesis and interconversion established the theoretical and practical basis for the existence and eventual isolation of all possible hexitols.

The French chemist Gabriel Bertrand , at the beginning of the 20th century, made significant contributions to the understanding of sorbose and its reduction products, which include iditol.[4] His work on the bacterial oxidation of polyols further expanded the knowledge of these compounds. The reduction of D-sorbose, a ketohexose, yields a mixture of D-glucitol (sorbitol) and this compound, illustrating a common synthetic route to this sugar alcohol.[5][6]

Physicochemical Properties of this compound

This compound is the D-enantiomer of iditol and is a white, crystalline powder. Its properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 182.17 g/mol | --INVALID-LINK-- |

| CAS Number | 25878-23-3 | --INVALID-LINK-- |

| Melting Point | 74-78 °C | --INVALID-LINK-- |

| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |

| Solubility | Soluble in water | --INVALID-LINK-- |

Biological Significance and Metabolic Pathways

The primary biological significance of this compound (often referred to as D-sorbitol in this context) lies in its role within the polyol pathway . This pathway is a two-step metabolic route that converts glucose to fructose.

The Polyol Pathway

Under normal physiological conditions, the majority of glucose is phosphorylated by hexokinase to enter glycolysis. However, in hyperglycemic conditions, the excess glucose is shunted into the polyol pathway.

-

Aldose Reductase: Glucose is reduced to D-sorbitol (this compound) by the enzyme aldose reductase, with NADPH as a cofactor.

-

Sorbitol Dehydrogenase: D-sorbitol is then oxidized to fructose by sorbitol dehydrogenase, with NAD+ as a cofactor.

The accumulation of D-sorbitol, due to its slow metabolism and poor membrane permeability, can lead to osmotic stress in cells, a key factor in the pathogenesis of diabetic complications.

References

- 1. How sweet it is! Emil Fischer's sterochemical studies of glucose - American Chemical Society [acs.digitellinc.com]

- 2. Kiliani–Fischer synthesis - Wikipedia [en.wikipedia.org]

- 3. pmf.unizg.hr [pmf.unizg.hr]

- 4. CA2522691C - Process for preparing l-iditol - Google Patents [patents.google.com]

- 5. homework.study.com [homework.study.com]

- 6. homework.study.com [homework.study.com]

An In-depth Technical Guide to the Stereoisomers and Enantiomers of Iditol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iditol, a six-carbon sugar alcohol (alditol), plays a significant role in various biological processes and holds potential as a versatile molecule in drug development and biotechnology. Its stereochemistry, in particular, is of paramount importance as the spatial arrangement of its hydroxyl groups dictates its physical, chemical, and biological properties. This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of iditol, detailing their structures, physicochemical properties, and the experimental protocols for their separation and characterization.

The Stereoisomers of Iditol

Iditol (hexane-1,2,3,4,5,6-hexol) is a chiral molecule with four stereocenters, giving rise to a number of stereoisomers. The most prominent of these are the enantiomeric pair, D-iditol and L-iditol. Other stereoisomers, which are diastereomers of iditol, include allitol, altritol, and gulitol.

Enantiomers: this compound and L-Iditol

This compound and L-iditol are non-superimposable mirror images of each other.[1][2] They share the same chemical formula (C₆H₁₄O₆) and molecular weight (182.17 g/mol ), but differ in the three-dimensional arrangement of their atoms.[1][3] This difference in chirality leads to distinct optical properties, specifically the direction in which they rotate plane-polarized light.

This compound is the D-enantiomer of iditol and has been identified as a metabolite that can accumulate in cases of galactokinase deficiency.[2][3] It has the systematic IUPAC name (2R,3S,4S,5R)-hexane-1,2,3,4,5,6-hexol.

L-Iditol , the L-enantiomer, is found in nature as a fungal and human metabolite.[1] Its systematic IUPAC name is (2S,3R,4R,5S)-hexane-1,2,3,4,5,6-hexol.[1]

Physicochemical Properties of Iditol Stereoisomers

The distinct spatial arrangements of the hydroxyl groups in the stereoisomers of iditol result in different physical and chemical properties. A summary of key quantitative data is presented in the table below for easy comparison.

| Property | This compound | L-Iditol | Allitol | D-Altritol | L-Gulitol (L-Sorbitol) |

| Molecular Formula | C₆H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₄O₆ | C₆H₁₄O₆ |

| Molecular Weight ( g/mol ) | 182.17 | 182.17 | 182.17 | 182.17 | 182.17 |

| Melting Point (°C) | 74-78[1][3] | 78-80[4] | 148–152[5] | - | 91[6] |

| Specific Rotation [α]D | +2 to +5° (c=1 in H₂O)[1] | -3.4° (c=10 in H₂O) | Optically inactive | - | - |

| Solubility in Water | Soluble[3][7][8][9] | 50 mg/mL[4] | Highly soluble[10] | - | Soluble[6] |

| Appearance | White to off-white crystalline powder[1] | White solid[4] | Colourless crystalline solid[5] | White powder[11] | White to off-white crystalline powder[6] |

Relationships Between Iditol Stereoisomers

The stereoisomers of iditol can be categorized based on their relationship to one another. This compound and L-iditol are enantiomers. Allitol, altritol, and gulitol are diastereomers of iditol, meaning they are stereoisomers that are not mirror images of each other.

Experimental Protocols

The separation and characterization of iditol stereoisomers are crucial for their study and application. The following section details the methodologies for key experiments.

Separation of Stereoisomers by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation of closely related isomers. For alditols, reversed-phase chromatography is often employed.

Protocol:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient of water and an organic modifier (e.g., acetonitrile or methanol) is typically used. For ionizable compounds, buffering the mobile phase is critical for reproducibility.

-

Sample Preparation:

-

Accurately weigh the sample.

-

Dissolve the sample in a solvent compatible with the initial mobile phase conditions.

-

If necessary, sonicate to aid dissolution.

-

Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

-

-

Method Development:

-

Perform a scouting gradient run to determine the elution range of the isomers.

-

Optimize selectivity by varying the organic modifier, mobile phase pH, and testing different mobile phase additives.

-

Adjust the gradient slope to achieve optimal resolution between peaks. A resolution of >1.5 is generally desired for baseline separation.

-

Characterization by Gas Chromatography-Mass Spectrometry (GC-MS) of Alditol Acetates

GC-MS of alditol acetates is a standard method for the analysis of sugar alcohols. This derivatization procedure increases the volatility of the polyols, making them suitable for gas chromatography.

Protocol:

-

Hydrolysis (if starting from a polysaccharide):

-

Hydrolyze the sample in trifluoroacetic acid (TFA) (e.g., 2M TFA at 120°C for 2 hours).

-

Evaporate the acid to dryness.

-

-

Reduction:

-

Dissolve the residue in a suitable solvent (e.g., 2M NH₄OH).

-

Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium borodeuteride (NaBD₄), and incubate.

-

Quench the reaction with acetic acid.

-

-

Acetylation:

-

Add acetic anhydride and a catalyst (e.g., pyridine or 1-methylimidazole) and incubate at an elevated temperature (e.g., 100°C for 20 minutes).

-

Evaporate the reagents.

-

-

Extraction:

-

Partition the derivatized sample between an organic solvent (e.g., dichloromethane or ethyl acetate) and water.

-

Collect the organic layer containing the alditol acetates.

-

-

GC-MS Analysis:

-

Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a high polarity column).

-

The mass spectra of the resulting peaks can be compared to libraries for identification.

-

Determination of Optical Activity by Polarimetry

Polarimetry is used to measure the rotation of plane-polarized light by a chiral compound in solution. This is a key technique for distinguishing between enantiomers.

Protocol:

-

Sample Preparation:

-

Accurately prepare a solution of the iditol isomer of a known concentration (c) in a suitable solvent (e.g., water).

-

-

Instrument Calibration:

-

Calibrate the polarimeter using a blank solvent.

-

-

Measurement:

-

Fill the polarimeter cell of a known path length (l) with the sample solution, ensuring no air bubbles are present.

-

Measure the observed optical rotation (α).

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation ([α]) using Biot's Law: [α] = α / (l * c)

-

The specific rotation is a characteristic physical property of the enantiomer. Dextrorotatory compounds have a positive (+) specific rotation, while levorotatory compounds have a negative (-) specific rotation.

-

Conclusion

A thorough understanding of the stereoisomers and enantiomers of iditol is fundamental for researchers and professionals in the fields of chemistry, biochemistry, and drug development. The distinct properties of this compound, L-iditol, and their diastereomers, arising from their unique three-dimensional structures, underscore the importance of stereoselective synthesis and purification. The experimental protocols outlined in this guide provide a solid foundation for the separation and characterization of these important molecules, enabling further exploration of their biological activities and potential applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 488-44-8: Allitol | CymitQuimica [cymitquimica.com]

- 3. This compound | 25878-23-3 [chemicalbook.com]

- 4. L -Iditol = 98 488-45-9 [sigmaaldrich.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Cas 6706-59-8,L-SORBITOL | lookchem [lookchem.com]

- 7. lookchem.com [lookchem.com]

- 8. adipogen.com [adipogen.com]

- 9. chemodex.com [chemodex.com]

- 10. academic.oup.com [academic.oup.com]

- 11. D-Altritol | C6H14O6 | CID 151263 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Insidious Accumulation: A Technical Guide to D-Iditol in Galactokinase Deficiency

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galactokinase (GALK) deficiency, a rare autosomal recessive disorder of galactose metabolism, presents a unique clinical picture dominated by the early onset of cataracts. Unlike classic galactosemia, it typically spares individuals from the severe systemic toxicities associated with galactose-1-phosphate accumulation. The central pathogenic mechanism in GALK deficiency is the shunting of excess galactose into an alternative metabolic route, the polyol pathway, leading to the insidious accumulation of the sugar alcohol, D-iditol (also known as galactitol). This guide provides an in-depth technical overview of this compound accumulation, its biochemical underpinnings, pathological consequences, and the analytical methodologies used for its quantification. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapeutic strategies for galactokinase deficiency and related disorders of polyol pathway activation.

Introduction to Galactokinase Deficiency and the Central Role of this compound

Galactokinase deficiency, or galactosemia type II, arises from mutations in the GALK1 gene, which encodes the galactokinase enzyme.[1] This enzyme catalyzes the initial phosphorylation of galactose to galactose-1-phosphate, the first committed step in the Leloir pathway of galactose metabolism.[2] A deficiency in GALK1 activity leads to a systemic buildup of galactose.[3]

With the primary metabolic route blocked, the excess galactose is redirected to the polyol pathway. In this pathway, the enzyme aldose reductase reduces galactose to its corresponding sugar alcohol, this compound.[4][5] this compound is a meso compound, meaning it is an achiral member of a set of diastereomers, at least one of which is chiral. It is stereochemically identical to galactitol and dulcitol.[6][7] Unlike sorbitol, the product of glucose reduction in the polyol pathway, this compound is a poor substrate for the subsequent enzyme, sorbitol dehydrogenase.[5] This metabolic dead-end, coupled with the poor diffusibility of this compound across cell membranes, leads to its intracellular accumulation.[5]

The primary and most well-documented pathology arising from this compound accumulation is the formation of cataracts in the lens of the eye.[2][8] The osmotic stress induced by high concentrations of this compound is the principal driver of this pathology.[9] More rarely, elevated this compound levels have been implicated in the development of pseudotumor cerebri (idiopathic intracranial hypertension).[3][10]

Biochemical Pathway of this compound Formation

The conversion of galactose to this compound is a critical event in the pathophysiology of galactokinase deficiency. This process is governed by the polyol pathway, which under normal physiological conditions plays a minor role in galactose metabolism.

As depicted in the diagram, aldose reductase utilizes NADPH as a cofactor to reduce the aldehyde group of galactose to a hydroxyl group, forming this compound.[11] The accumulation of this compound disrupts the cellular osmotic balance, leading to an influx of water and subsequent cell swelling and damage, particularly in the lens fibers.[8]

Quantitative Data on this compound (Galactitol) Accumulation

The quantification of this compound in various biological matrices is crucial for the diagnosis, monitoring, and understanding of galactokinase deficiency. The following tables summarize key quantitative data from the literature.

Table 1: Urinary Galactitol Levels in Galactokinase Deficiency

| Patient Group | Galactitol Concentration (mmol/mol creatinine) | Reference(s) |

| Untreated Classical Galactosemia | 8,000 - 69,000 | [12] |

| Treated Classical Galactosemia | 45 - 900 | [12] |

| Untreated GALK-D | 11,724 ± 4,496 | [13] |

| Treated GALK-D | 236 ± 116 | [13] |

| Normal Controls (age-dependent) | 3 - 81 | [12] |

| Normal Controls (< 1 year) | 8 - 107 | [14] |

| Normal Controls (> 6 years) | 2 - 5 | [14] |

Table 2: Plasma/Serum Galactitol Levels in Galactosemia

| Patient Group | Galactitol Concentration (µmol/L) | Reference(s) |

| Untreated Classical Galactosemia | 120 - 500 | [12] |

| Treated Classical Galactosemia | 4.7 - 20 | [12] |

| GALT-deficient patients (on diet) | 10.85 - 11.63 | [5] |

| Normal Controls | Not detectable | [5] |

Table 3: Red Blood Cell (RBC) Galactitol Levels in Galactokinase Deficiency

| Patient Group | Galactitol Concentration (µmol/L) | Reference(s) |

| Untreated GALK-D | 1,584 ± 584 | [13] |

| Treated GALK-D | 12.3 ± 9.4 | [13] |

Pathophysiological Consequences of this compound Accumulation

The accumulation of this compound triggers a cascade of cellular events, primarily driven by osmotic and oxidative stress, culminating in tissue damage.

Cataract Formation

The lens of the eye is particularly vulnerable to the effects of this compound. The intracellular accumulation of this polyol creates a hyperosmotic environment, leading to an influx of water, swelling of the lens fibers, and ultimately, the formation of cataracts.[2][8] This process is further exacerbated by oxidative stress.